molecular formula C12H17NO B14589588 N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine CAS No. 61070-80-2

N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine

Cat. No.: B14589588
CAS No.: 61070-80-2
M. Wt: 191.27 g/mol
InChI Key: ZTPLHMULKISBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine is a chemical compound that belongs to the benzofuran class of compounds Benzofurans are known for their diverse biological activities and are found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine typically involves the construction of the benzofuran ring followed by the introduction of the tert-butyl and amine groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of protein tyrosine phosphatases, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group at the nitrogen atom and the amine group at the 7th position differentiates it from other benzofuran derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Properties

CAS No.

61070-80-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-tert-butyl-2,3-dihydro-1-benzofuran-7-amine

InChI

InChI=1S/C12H17NO/c1-12(2,3)13-10-6-4-5-9-7-8-14-11(9)10/h4-6,13H,7-8H2,1-3H3

InChI Key

ZTPLHMULKISBHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC=CC2=C1OCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.